
ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH is a synthetic peptide known for its application as a fluorogenic substrate in biochemical assays. This compound is particularly used for studying the activity of Asp-specific proteases, such as those from Staphylococcus aureus, Bacillus licheniformis, and Streptomyces griseus .
作用机制
- The primary targets of ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH are Asp-specific proteases . These enzymes include endoproteinase AspN from Staphylococcus aureus, Bacillus licheniformis, and Streptomyces griseus .
Target of Action
Mode of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing the protecting groups from the amino acids, often using TFA (trifluoroacetic acid).
Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like TFA, which also removes side-chain protecting groups
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to enhance efficiency and reproducibility. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place.
化学反应分析
Types of Reactions
ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH can undergo various chemical reactions, including:
Oxidation: The nitro group on the tyrosine residue can be reduced to an amino group under specific conditions.
Hydrolysis: The peptide bonds can be hydrolyzed by proteases, leading to the breakdown of the peptide into smaller fragments
Common Reagents and Conditions
Oxidation: Reagents like sodium dithionite can be used for the reduction of the nitro group.
Hydrolysis: Enzymatic hydrolysis is typically carried out using specific proteases under physiological conditions (pH 7.4, 37°C).
Major Products Formed
Oxidation: Reduction of the nitro group results in the formation of an amino-tyrosine derivative.
Hydrolysis: The peptide is cleaved into smaller peptides or amino acids, depending on the specificity of the protease used
科学研究应用
ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH is widely used in scientific research for:
Biochemical Assays: As a fluorogenic substrate, it is used to measure the activity of Asp-specific proteases.
Drug Development: It helps in screening potential inhibitors of proteases, which are targets for various therapeutic interventions.
Molecular Biology: Used in studies involving protein-protein interactions and enzyme kinetics
相似化合物的比较
Similar Compounds
2-Aminobenzoyl-Ala-Phe-Ala-Phe-Asp-Val-Phe-Tyr(NO2)-Asp: Another fluorogenic substrate with a similar sequence but different fluorophore and quencher.
Z-Phe-Ala-OH: A simpler peptide substrate used in similar assays.
Uniqueness
ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH is unique due to its specific sequence and the presence of both a fluorophore and a quencher, making it highly sensitive for detecting protease activity. Its design allows for precise measurement of enzyme kinetics and inhibitor screening .
属性
CAS 编号 |
143147-74-4 |
|---|---|
分子式 |
C62H71N11O18 |
分子量 |
1258.309 |
InChI |
InChI=1S/C62H71N11O18/c1-33(2)52(61(87)70-44(28-38-20-12-7-13-21-38)58(84)68-45(59(85)71-47(62(88)89)32-51(77)78)29-39-24-25-49(74)48(30-39)73(90)91)72-60(86)46(31-50(75)76)69-57(83)43(27-37-18-10-6-11-19-37)67-54(80)35(4)65-56(82)42(26-36-16-8-5-9-17-36)66-53(79)34(3)64-55(81)40-22-14-15-23-41(40)63/h5-25,30,33-35,42-47,52,74H,26-29,31-32,63H2,1-4H3,(H,64,81)(H,65,82)(H,66,79)(H,67,80)(H,68,84)(H,69,83)(H,70,87)(H,71,85)(H,72,86)(H,75,76)(H,77,78)(H,88,89)/t34-,35-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
InChI 键 |
PFEQHJCFRHQYSA-PTADSWQXSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


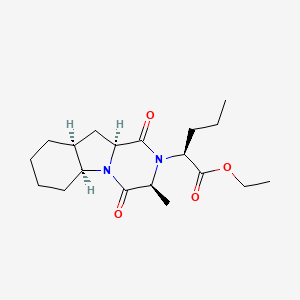
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid](/img/structure/B590106.png)
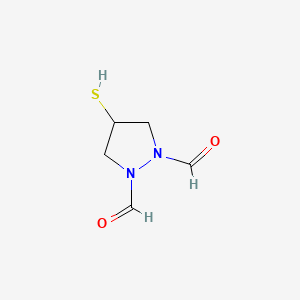
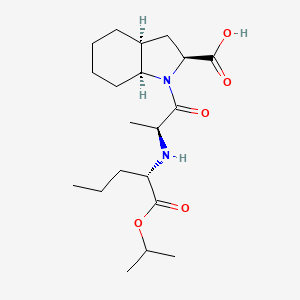
![[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590111.png)
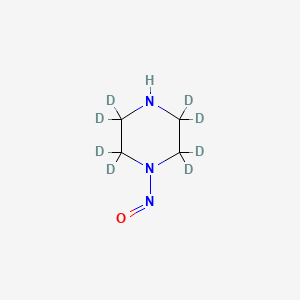
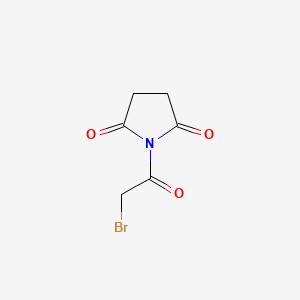
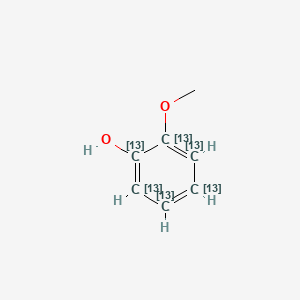
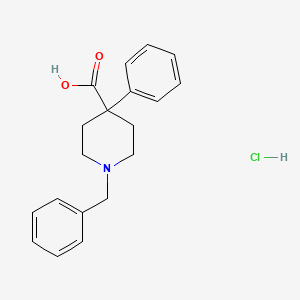
![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B590119.png)
